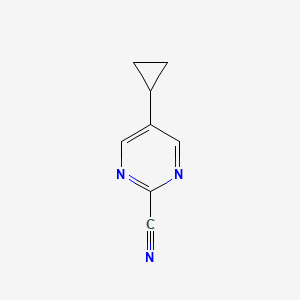
3-(3,5-Di-tert-butyl-4-hydroxyphenyl)-2-oxopropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,5-Di-tert-butyl-4-hydroxyphenyl)-2-oxopropanoic acid is a synthetic organic compound known for its antioxidant properties. It is widely used in various industrial applications, particularly as a stabilizer in polymers and resins. The compound’s structure includes a phenolic group, which is responsible for its antioxidant activity, and bulky tert-butyl groups that provide steric hindrance, enhancing its stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)-2-oxopropanoic acid typically involves the reaction of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include:
Solvent: Ethanol or methanol
Base: Sodium hydroxide or potassium hydroxide
Temperature: Reflux conditions (around 80-100°C)
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(3,5-Di-tert-butyl-4-hydroxyphenyl)-2-oxopropanoic acid undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydrogen atoms on the phenolic ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions using reagents like bromine or nitric acid.
Major Products
Oxidation: Quinones
Reduction: Alcohols
Substitution: Halogenated or nitrated derivatives
Aplicaciones Científicas De Investigación
3-(3,5-Di-tert-butyl-4-hydroxyphenyl)-2-oxopropanoic acid has several scientific research applications:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of polymers.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential use in pharmaceuticals as an antioxidant agent.
Mecanismo De Acción
The antioxidant activity of 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)-2-oxopropanoic acid is primarily due to its ability to donate hydrogen atoms from the phenolic group, neutralizing free radicals. The bulky tert-butyl groups provide steric hindrance, protecting the phenolic group from rapid degradation. This compound targets oxidative pathways and helps in stabilizing free radicals, thereby preventing oxidative damage.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid
- 3,5-Di-tert-butyl-4-hydroxybenzoic acid
- Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate
Uniqueness
3-(3,5-Di-tert-butyl-4-hydroxyphenyl)-2-oxopropanoic acid is unique due to its specific combination of antioxidant properties and steric hindrance provided by the tert-butyl groups. This combination makes it particularly effective in stabilizing polymers and other industrial applications where oxidative stability is crucial .
Propiedades
Fórmula molecular |
C17H24O4 |
|---|---|
Peso molecular |
292.4 g/mol |
Nombre IUPAC |
3-(3,5-ditert-butyl-4-hydroxyphenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C17H24O4/c1-16(2,3)11-7-10(9-13(18)15(20)21)8-12(14(11)19)17(4,5)6/h7-8,19H,9H2,1-6H3,(H,20,21) |
Clave InChI |
YDRMBNYVACWWBP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CC(=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Amino-4-[(4-butylphenyl)amino]-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic Acid](/img/structure/B13679222.png)
![3-Amino-2-[(4-fluorophenyl)carbonyl]-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B13679231.png)
![2-[1-(Trifluoromethyl)cyclopropyl]thiazole-4-carboxylic Acid](/img/structure/B13679232.png)
![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-5-carbonitrile](/img/structure/B13679245.png)
![5-Bromo-3,7-dichloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13679249.png)
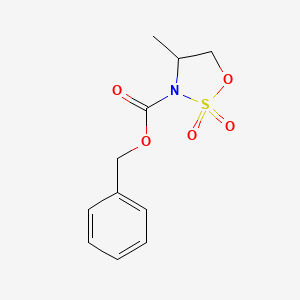

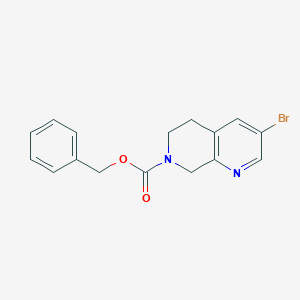
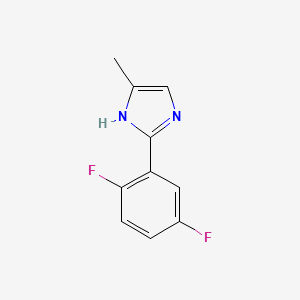
![[(2R,4R)-4-[(tert-Butyldiphenylsilyl)oxy]-1-Boc-2-pyrrolidinyl]methanol](/img/structure/B13679271.png)
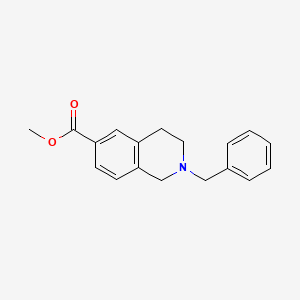

![tert-Butyl (R)-2-[Benzyl(2-hydroxy-3-phenoxypropyl)amino]acetate](/img/structure/B13679308.png)
